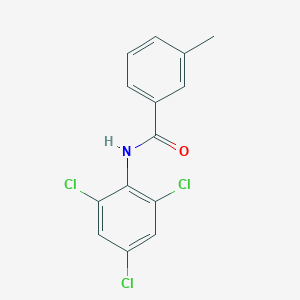![molecular formula C15H19N3O6 B15074623 Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester CAS No. 13443-59-9](/img/structure/B15074623.png)
Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is a complex organic compound with a molecular formula of C22H25N3O6 and a molecular weight of 427.45 This compound is characterized by its unique structure, which includes multiple oxo groups, a phenyl ring, and a triazadodecan backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazadodecan Backbone: This step involves the reaction of appropriate amines with oxalyl chloride to form the triazadodecan backbone.
Introduction of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction.
Addition of Oxo Groups: The oxo groups are added via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced industrially, the process involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Formation of additional oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple oxo groups and phenyl ring allow it to form stable complexes with these targets, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate .
- Methyl (5S,8S,11S)-11-(2-fluoroacetyl)-5-isopropyl-8-methyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazatridecan-13-oate .
Uniqueness
Methyl 3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is unique due to its specific arrangement of oxo groups and the triazadodecan backbone, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
13443-59-9 |
|---|---|
Formule moléculaire |
C15H19N3O6 |
Poids moléculaire |
337.33 g/mol |
Nom IUPAC |
methyl 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C15H19N3O6/c1-23-14(21)9-17-12(19)7-16-13(20)8-18-15(22)24-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,20)(H,17,19)(H,18,22) |
Clé InChI |
OAEXZMNRRDPDNH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



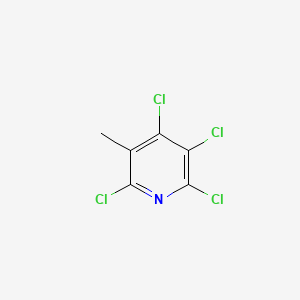
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)

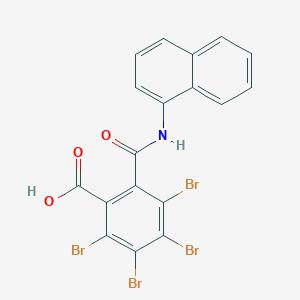
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
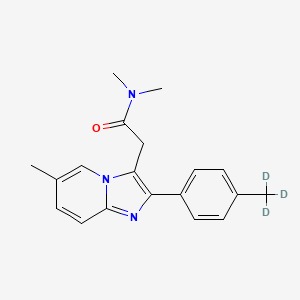
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
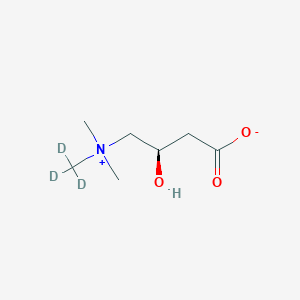
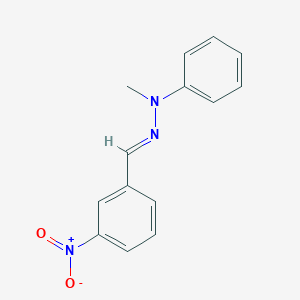
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)

